Methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate;hydrochloride
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Overview
Description
“Methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate;hydrochloride” is a chemical compound with the CAS Number: 2580099-86-9 . It has a molecular weight of 233.74 . It is in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H19NO2.ClH/c1-14-11(13)6-9-4-5-12-7-10(9)8-2-3-8;/h8-10,12H,2-7H2,1H3;1H/t9-,10+;/m0./s1
. This code provides a detailed description of the molecule’s structure, including the positions of the atoms and their stereochemistry. Physical and Chemical Properties Analysis
This compound is a powder and is stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Structural and Chemical Analysis
Methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate;hydrochloride and its derivatives have been the focus of various structural and chemical analyses. For example, Gültekin et al. (2020) synthesized and characterized a similar compound using techniques such as XRD, FT-IR, UV–Vis, and NMR. Theoretical computations were also performed to understand the molecular and chemical properties, providing insights into its electrophilic and nucleophilic nature and non-linear optical behaviors (Gültekin et al., 2020).
Biological and Enzymatic Studies
Some derivatives of this compound have been studied for their biological activities. Fishman et al. (2000) described a chemo-enzymatic process for preparing optically active compounds from a racemic mixture, indicating the potential for specific biological applications (Fishman et al., 2000). Additionally, Boztaş et al. (2019) explored the synthesis of bromophenol derivatives with a cyclopropyl moiety, demonstrating effective inhibition of certain enzymes, which could have therapeutic implications (Boztaş et al., 2019).
Molecular Structure Investigations
Studies have also focused on understanding the molecular structure of related compounds. Jittaniyom et al. (2012) isolated a compound from X. moluccensis seeds and analyzed its conformation, revealing the orientations and interactions of different molecular rings, contributing to a deeper understanding of its structural properties (Jittaniyom et al., 2012).
Synthetic Methodologies
The compound has been involved in various synthetic methodologies to create novel compounds with potential applications. Vervisch et al. (2012) used non-activated aziridines to synthesize novel cis-2-cyanomethyl-4-phenylpiperidines, demonstrating a methodological advancement in the synthesis of complex molecules (Vervisch et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Properties
IUPAC Name |
methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-14-11(13)6-9-4-5-12-7-10(9)8-2-3-8;/h8-10,12H,2-7H2,1H3;1H/t9-,10+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLAMGLJUSADSG-BAUSSPIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCNCC1C2CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1CCNC[C@@H]1C2CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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